Cas no 479073-86-4 (Desmethyl Thiosildenafil)

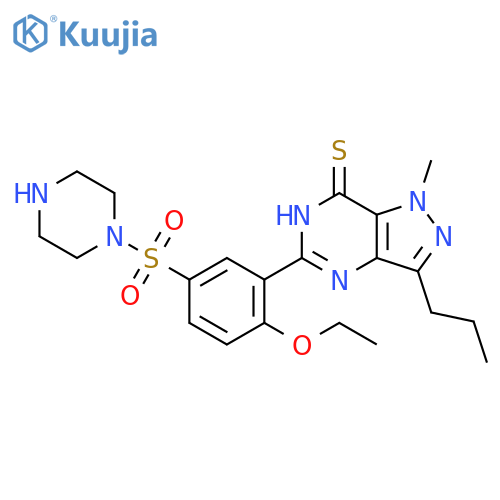

Desmethyl Thiosildenafil structure

商品名:Desmethyl Thiosildenafil

Desmethyl Thiosildenafil 化学的及び物理的性質

名前と識別子

-

- Desmethyl Thiosildenafil

- 5-(2-ethoxy-5-piperazin-1-ylsulfonylphenyl)-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidine-7-thione

- SCHEMBL6713720

- 7H-Pyrazolo(4,3-d)pyrimidine-7-thione, 5-(2-ethoxy-5-(1-piperazinylsulfonyl)phenyl)-1,6-dihydro-1-methyl-3-propyl-

- UNII-VR6TSW7UDN

- Desmethylthiosildenafil

- 479073-86-4

- Piperazine, 1-((3-(4,7-dihydro-1-methyl-3-propyl-7-thioxo-1H-pyrazolo(4,3-d)pyrimidin-5-yl)-4-ethoxyphenyl)sulfonyl)-

- DTXSID30436111

- AKOS030242134

- Q27291981

- VR6TSW7UDN

- N-Desmethylthiosildenafil

- 5-[2-Ethoxy-5-(1-piperazinylsulfonyl)phenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidine-7-thione

- NS00015868

-

- インチ: 1S/C21H28N6O3S2/c1-4-6-16-18-19(26(3)25-16)21(31)24-20(23-18)15-13-14(7-8-17(15)30-5-2)32(28,29)27-11-9-22-10-12-27/h7-8,13,22H,4-6,9-12H2,1-3H3,(H,23,24,31)

- InChIKey: VMDTWBKYCKLNLA-UHFFFAOYSA-N

- ほほえんだ: CCCC1=NN(C2C(=S)NC(=NC1=2)C1=C(OCC)C=CC(S(=O)(=O)N2CCNCC2)=C1)C

計算された属性

- せいみつぶんしりょう: 476.16600

- どういたいしつりょう: 476.16643112g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 7

- 重原子数: 32

- 回転可能化学結合数: 7

- 複雑さ: 811

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.6

- トポロジー分子極性表面積: 141Ų

じっけんとくせい

- ゆうかいてん: 190-193°C

- PSA: 145.61000

- LogP: 3.98550

Desmethyl Thiosildenafil 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | D294350-2.5mg |

Desmethyl Thiosildenafil |

479073-86-4 | 2.5mg |

$ 219.00 | 2023-09-08 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-207546-2.5 mg |

Desmethyl Thiosildenafil, |

479073-86-4 | 2.5 mg |

¥2,708.00 | 2023-07-10 | ||

| TRC | D294350-25mg |

Desmethyl Thiosildenafil |

479073-86-4 | 25mg |

$ 1629.00 | 2023-09-08 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-207546-2.5mg |

Desmethyl Thiosildenafil, |

479073-86-4 | 2.5mg |

¥2708.00 | 2023-09-05 | ||

| A2B Chem LLC | AG25562-25mg |

Desmethyl Thiosildenafil |

479073-86-4 | 25mg |

$1681.00 | 2024-04-19 | ||

| A2B Chem LLC | AG25562-2.5mg |

Desmethyl Thiosildenafil |

479073-86-4 | 2.5mg |

$334.00 | 2024-04-19 |

Desmethyl Thiosildenafil 関連文献

-

Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768

-

Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093

-

Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191

-

Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141

-

Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229

479073-86-4 (Desmethyl Thiosildenafil) 関連製品

- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)

- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)

- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)

- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)

- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)

- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)

- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)

- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)

- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)

- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:479073-86-4)Desmethyl Thiosildenafil

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ